6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine 6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1203190-57-1
VCID: VC5406512
InChI: InChI=1S/C21H18ClN3/c1-14-18(13-16-9-5-3-6-10-16)20(22)25-21(23-14)19(15(2)24-25)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3
SMILES: CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)Cl)C)C4=CC=CC=C4
Molecular Formula: C21H18ClN3
Molecular Weight: 347.85

6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

CAS No.: 1203190-57-1

Cat. No.: VC5406512

Molecular Formula: C21H18ClN3

Molecular Weight: 347.85

* For research use only. Not for human or veterinary use.

6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine - 1203190-57-1

Specification

CAS No. 1203190-57-1
Molecular Formula C21H18ClN3
Molecular Weight 347.85
IUPAC Name 6-benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C21H18ClN3/c1-14-18(13-16-9-5-3-6-10-16)20(22)25-21(23-14)19(15(2)24-25)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3
Standard InChI Key ICLLKFFTVVUMFY-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)Cl)C)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular and Physical Properties

The compound’s molecular formula is C₂₁H₁₈ClN₃, with a molecular weight of 347.85 g/mol. Key identifiers include:

PropertyValue
IUPAC Name6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
CAS Number1203190-57-1
SMILESCC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)Cl)C)C4=CC=CC=C4
InChI KeyICLLKFFTVVUMFY-UHFFFAOYSA-N
LogP (Partition Coefficient)Estimated ~3.67 (based on analogs)

The pyrazolo[1,5-a]pyrimidine core consists of a pyrazole ring fused to a pyrimidine ring. Substituents at positions 6 (benzyl), 7 (chloro), 2/5 (methyl), and 3 (phenyl) contribute to its three-dimensional conformation and electronic properties.

Structural Analysis

X-ray crystallography of related compounds reveals planar aromatic systems with substituents influencing π-π stacking and hydrogen bonding. The chlorine atom at position 7 enhances electrophilicity, enabling nucleophilic substitution reactions, while the benzyl group introduces steric bulk that may modulate receptor binding .

Synthesis and Reaction Pathways

Synthetic Strategies

Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation reactions between pyrazole precursors and pyrimidine-forming reagents. For 6-benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine, a plausible route involves:

  • Formation of the pyrazole core: Cyclization of hydrazine derivatives with β-keto esters.

  • Chlorination: Introduction of chlorine at position 7 using POCl₃ or SOCl₂.

  • Benzylation: Alkylation with benzyl bromide or substitution via Suzuki coupling.

Optimization Challenges

Key challenges include controlling regioselectivity during chlorination and minimizing side reactions from the electron-rich aromatic system. Microwave-assisted synthesis and catalytic methods (e.g., Pd-catalyzed cross-coupling) have improved yields in analogs .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 7 is highly reactive toward nucleophiles (e.g., amines, thiols), enabling derivatization. For example, reaction with piperazine yields analogs with enhanced solubility :
C21H18ClN3+C4H10N2C25H28N5+HCl\text{C}_{21}\text{H}_{18}\text{ClN}_3 + \text{C}_4\text{H}_{10}\text{N}_2 \rightarrow \text{C}_{25}\text{H}_{28}\text{N}_5 + \text{HCl}

Electrophilic Aromatic Substitution

The dimethyl and phenyl groups undergo sulfonation or nitration under acidic conditions, though steric hindrance from the benzyl group limits reactivity at position 6.

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